3-Methoxy-2-nitroaniline
Overview
Description
Scientific Research Applications
MP-0112 has significant applications in the field of ophthalmology. It is being investigated for its potential to treat retinal diseases by inhibiting vascular endothelial growth factor A, thereby reducing retinal edema and improving visual acuity . Additionally, MP-0112’s long-lasting effect after a single injection makes it a promising candidate for reducing the frequency of intravitreal injections required for patients . Beyond ophthalmology, the DARPin® technology used in MP-0112 has broader applications in developing targeted therapies for various diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Methoxy-2-nitroaniline is a chemical compound that is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals . The primary targets of this compound are the molecules that it interacts with during these synthesis processes. For example, in the production of dyes, it may interact with other aromatic compounds to form complex structures that exhibit specific color properties .
Mode of Action
The mode of action of this compound involves its interaction with other molecules during the synthesis process. It can participate in various reactions such as nitration, coupling, and condensation, enabling the synthesis of new compounds . For instance, in the production of dyes, it can undergo a reaction with other aromatic compounds to form azo dyes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in its degradation. One study has shown that this compound can be degraded via the Fenton oxidation process, which involves the reaction of hydrogen peroxide with iron to produce hydroxyl radicals . These radicals then react with this compound, leading to its degradation .
Pharmacokinetics
Based on the related compound 2-methoxy-4-nitroaniline, it can be suggested that it may have predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The result of the action of this compound is the formation of new compounds through various synthesis processes. In the dye industry, for example, it can lead to the production of azo dyes with specific color properties . In the pharmaceutical industry, it can lead to the synthesis of various drugs .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 3-Methoxy-2-nitroaniline, are important classes of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This property may influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that nitroanilines can have effects on the basicity of compounds, which could potentially influence cellular processes
Molecular Mechanism
Nitroanilines can undergo various reactions, such as coupling, condensation, and nucleophilic substitution . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitroanilines can undergo degradation over time
Dosage Effects in Animal Models
It is known that nitroanilines can have species-specific effects
Metabolic Pathways
It is known that nitroanilines can be involved in various reactions, such as coupling and condensation These reactions could potentially involve various enzymes or cofactors
Preparation Methods
MP-0112 is synthesized using DARPin® technology, which involves engineering ankyrin repeat proteins to bind with high specificity and affinity to target proteins . The synthetic route includes the expression of DARPin® proteins in bacterial systems, followed by purification and conjugation with polyethylene glycol (PEG) to enhance its stability and solubility . Industrial production methods involve large-scale fermentation, purification, and PEGylation processes to produce the final therapeutic product .
Chemical Reactions Analysis
MP-0112 primarily undergoes binding reactions with its target, vascular endothelial growth factor A. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction is a stable complex with vascular endothelial growth factor A, which inhibits the biological activity of the growth factor .
Comparison with Similar Compounds
MP-0112 is unique compared to other anti-vascular endothelial growth factor therapies due to its DARPin® technology, which provides high specificity and affinity for vascular endothelial growth factor A . Similar compounds include Ranibizumab and Aflibercept, which are also used to treat retinal diseases by inhibiting vascular endothelial growth factor. MP-0112’s potential for longer-lasting effects and reduced injection frequency sets it apart from these therapies .
Properties
IUPAC Name |
3-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQAMSEQYWFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440288 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-47-5 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methoxy-2-nitroaniline in the context of the research paper?
A1: The paper investigates the oxidation of various substituted nitroanilines, including this compound, using iodosobenzene diacetate. This research sheds light on the reactivity of this compound and its potential to form different products depending on the reaction conditions. Specifically, the paper describes a novel synthesis method for this compound and explores its oxidation reactions using different oxidizing agents like iodosobenzene diacetate and lead tetra-acetate. The study observes the formation of azo compounds upon oxidation with varying yields depending on the solvent and oxidizing agent used []. This information is valuable for understanding the chemical behavior of this compound and its potential applications in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.